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Compound of Interest

1-N-Cbz-3-
Compound Name:

(methylaminomethyl)azetidine
CAS No.: 1824267-06-2

Cat. No.: B2488275

Get Quote

Executive Summary: The "Goldilocks" Scaffold

In the trajectory of modern medicinal chemistry, the "Escape from Flatland" initiative has driven
a shift from planar aromatic systems to saturated, three-dimensional heterocycles. Among
these, the azetidine ring (a four-membered nitrogen heterocycle) has emerged as a high-value
scaffold.[1][2][3][4]

Historically sidelined due to perceived synthetic difficulty and instability, azetidines occupy a
unique physicochemical "sweet spot.” They possess significantly higher ring strain (~26
kcal/mol) than pyrrolidines, yet lack the extreme lability of aziridines. This guide analyzes the
azetidine moiety not just as a structural spacer, but as a functional tool to modulate lipophilicity
(LogD), basicity (pKa), and metabolic stability in lead optimization.

Physicochemical & Structural Profile[5][6][7]1[8][9]
[10][11]
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The incorporation of an azetidine ring often resolves the tension between potency and
physicochemical properties (ADME). Unlike the flexible piperidine or pyrrolidine rings, the
azetidine ring is relatively rigid, reducing the entropic penalty upon protein binding.[3]

Comparative Metrics

The following table contrasts azetidine with its 5- and 6-membered counterparts. Note the
distinct pKa modulation and ring strain, which influences both reactivity and metabolic
susceptibility.[5]
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Property

Azetidine (4-
membered)

Pyrrolidine (5- Piperidine (6- Impact on

membered) membered) Drug Design

Ring Strain
(kcal/mol)

~26.0

High strain
correlates with
unigue vector
orientation but
requires careful
synthetic

handling.

pKa (Parent

Amine)

11.29

Similar basicity
to larger rings,
but highly
tunable via 3-
11.27 11.22 o
substitution (e.g.,
3,3-
difluoroazetidine

pKa ~ 7.0).

LogP
(Lipophilicity)

Lower

Azetidines
generally lower
LogD, improvin
Moderate Higher g . P J
solubility and
reducing non-

specific binding.

C-N-C Angle

~88°

Compressed
angle alters the
lone pair
~109° ~110° character,
affecting H-bond
acceptor

capability.

The Gem-Dimethyl Bioisostere

Azetidine is frequently employed as a bioisostere for the gem-dimethyl group. The C2-N-C4

angle of the azetidine mimics the bond angle of the dimethyl group, but with the added benefit
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of introducing a polarizable nitrogen atom that can participate in H-bonding or salt bridges,
often without a significant lipophilicity penalty.

Modern Synthetic Methodologies[4][10][12]

The historical reliance on the thermal cyclization of

-haloamines is fading. Modern drug discovery demands modularity and late-stage
functionalization. Two dominant strategies have emerged: Strain-Release Functionalization and
Photochemical Cycloaddition.

Experimental Protocol: Strain-Release Functionalization
of Azabicyclo[1.1.0]butanes (ABBSs)

This protocol describes the synthesis of 3-functionalized azetidines using "spring-loaded” ABB
precursors. This method is superior to traditional cyclization for generating complex 3,3-
disubstituted architectures.

Objective: Synthesis of 3-aryl-3-fluoroazetidine derivatives via radical addition to ABB.
Reagents & Equipment:

Precursor:

-Sulfonyl-1-azabicyclo[1.1.0]butane (ABB).

e Radical Precursor: Aryl iodide (Ar-I).

o Catalyst: Photoredox catalyst (e.g.,

).

e Solvent: Degassed DMSO or Acetonitrile.

Light Source: Blue LED (450 nm).

Step-by-Step Methodology:

o Preparation of the Reaction Vessel:
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o Flame-dry a 10 mL Schlenk tube and allow it to cool under an argon atmosphere.
o Add the ABB precursor (1.0 equiv, 0.5 mmol) and the Aryl iodide (1.5 equiv).
o Add the photocatalyst (
, 1 mol%).
e Degassing:
o Dissolve the solids in anhydrous, degassed DMSO (0.1 M concentration).

o Perform three freeze-pump-thaw cycles to remove oxygen (Oxygen quenches the triplet
state of the photocatalyst).

e Irradiation (The "Spring-Load" Release):
o Seal the tube and place it 2 cm from the Blue LED source.
o Stir vigorously at room temperature for 12—24 hours.

o Mechanism:[6][7][8][9] The aryl radical is generated via single-electron transfer (SET). It
attacks the central strain bond of the ABB, relieving the ~60 kcal/mol strain energy and
forming the azetidinyl radical, which is subsequently quenched/fluorinated.

o Work-up & Purification:
o Dilute the mixture with EtOAc and wash with brine (3x) to remove DMSO.
o Dry over

and concentrate in vacuo.

o Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).
 Validation:

o Verify the ring opening via
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NMR (Disappearance of the characteristic upfield ABB bridgehead protons at

2.0-2.5 ppm).

Visualization of Synthetic Logic

The following diagram illustrates the Strain-Release pathway (ABB) versus the classical
Paterno-Buichi approach.

Modern Strain-Release (ABB)

Classical Route Azabicyclo[1.1.0]butane » Radical Addition M 33-Disubstituted
(Strain ~60 kcal/mol) (C-C Bond Formation) > Azetidine

Thermal Cyclization

Gamma-Haloamine (High Temp)

Click to download full resolution via product page

Figure 1: Comparison of Classical Thermal Cyclization vs. Modern Strain-Release (ABB)
Synthesis. The ABB route accesses complex 3,3-substitution patterns inaccessible via
standard cyclization.

Case Studies in Medicinal Chemistry
Cobimetinib (Cotellic): The Structural Anchor

Indication: Melanoma (MEK Inhibitor) Role of Azetidine: In Cobimetinib, the azetidine ring is not
merely a linker; it is a critical structural anchor.[10] The molecule features a 3-hydroxy-3-
(piperidin-2-yl)azetidine core.[8]

o Conformational Lock: The spiro-like connectivity at the C3 position of the azetidine orients
the piperidine ring and the hydroxyl group precisely.

e Binding Mode: Crystal structures reveal that the azetidine nitrogen (protonated at
physiological pH) projects into the solvent front, while the hydroxyl group engages in
hydrogen bonding with the phosphate-binding loop (P-loop) residues (e.g., Asp190). The
rigidity of the 4-membered ring minimizes the entropic cost of this precise positioning.
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Baricitinib (Olumiant): The Rigid Spacer
Indication: Rheumatoid Arthritis (JAK1/2 Inhibitor) Role of Azetidine: Baricitinib utilizes a 1-

(ethylsulfonyl)-3-(cyanomethyl)azetidine moiety.[11]

e Vector Alignment: The azetidine acts as a rigid linear spacer, connecting the pyrazole core to
the ethylsulfonyl group.

o Metabolic Stability: Replacing a flexible alkyl chain with the azetidine ring eliminates
rotatable bonds and protects the nitrogen from oxidative dealkylation (a common metabolic
soft spot in acyclic amines).

Biological Sighaling & Mechanism[13][15]

The efficacy of these drugs relies on the inhibition of kinase cascades.[6] The following diagram
details the MAPK pathway targeted by Cobimetinib.
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Figure 2: The RAS/RAF/MEK/ERK Signaling Cascade. Cobimetinib utilizes its azetidine-
containing scaffold to allosterically inhibit MEK1/2, preventing downstream ERK
phosphorylation.
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Future Outlook: Covalent Inhibitors & DELs

The azetidine scaffold is evolving beyond simple reversible inhibitors.[12]

o Covalent Warheads: Azetidine acrylamides are being explored as "warheads" for covalent
kinase inhibitors. The ring strain activates the acrylamide double bond, tuning the reactivity
toward specific cysteine residues (e.g., in BTK or EGFR).

 DNA-Encoded Libraries (DELS): The robustness of the azetidine ring allows it to survive the
harsh split-and-pool synthesis cycles of DELS, making it a popular scaffold for screening
novel chemical space.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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